molecular formula C25H17BrN2O4 B11101377 3-(5-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

3-(5-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

Cat. No.: B11101377
M. Wt: 489.3 g/mol
InChI Key: PRCWRCKYGYGZLC-UHFFFAOYSA-N
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Description

3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and an appropriate amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The C=N double bond can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar Schiff bases, 3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is unique due to its specific structural features, such as the presence of both a benzoxazole and a naphthol moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H17BrN2O4

Molecular Weight

489.3 g/mol

IUPAC Name

3-[5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C25H17BrN2O4/c1-31-23-11-17(26)8-16(24(23)30)13-27-18-6-7-22-20(12-18)28-25(32-22)19-9-14-4-2-3-5-15(14)10-21(19)29/h2-13,29-30H,1H3

InChI Key

PRCWRCKYGYGZLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4O)Br

Origin of Product

United States

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